molecular formula C10H7FN2OS B8395724 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone

1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone

Cat. No.: B8395724
M. Wt: 222.24 g/mol
InChI Key: GPWRIPCCDGKEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C10H7FN2OS and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN2OS

Molecular Weight

222.24 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]ethanone

InChI

InChI=1S/C10H7FN2OS/c1-6(14)10-12-9(13-15-10)7-2-4-8(11)5-3-7/h2-5H,1H3

InChI Key

GPWRIPCCDGKEMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NS1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In still a further embodiment, 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone may be prepared according to the methodology and reagents of Scheme 16A. In this embodiment, a 1,3,4-oxathiazol-2-one ring fragment is generated and subsequently converted to a 1,2,4-thiadiazole ring fragment during the preparation of 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone. Specifically, 4-fluorobenzamide is reacted with chlorocarbonylsulfenyl chloride to provide 5-(4-fluoro-phenyl)-1,3,4-oxathiazol-2-one. In one embodiment, the reaction is performed in toluene. In another embodiment, the reaction is performed at elevated temperatures of about 80° C. for about 3 hours. 5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one is then reacted with acetyl cyanide to provide 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)-ethanone. In one embodiment, this reaction is performed in 1,2-dichlorobenzene. In another embodiment, this reaction is performed at elevated temperatures of about 160° C. for about 20 hours. 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone is then converted to a compound of Formula (I-A) by the methods described herein, such as Scheme 1.
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